Cas no 84405-44-7 (2,7-dibromo-9,10-dihydrophenanthrene-9,10-dione)

2,7-Dibromo-9,10-dihydrophenanthrene-9,10-dione is a brominated derivative of phenanthrenequinone, characterized by its dibromo substitution at the 2 and 7 positions. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of conjugated organic materials and functional dyes. Its rigid aromatic structure and electron-withdrawing carbonyl groups enhance its utility in cross-coupling reactions, enabling the construction of complex polycyclic frameworks. The bromine substituents further facilitate selective functionalization via metal-catalyzed transformations. With high purity and stability, this compound is suitable for applications in materials science, including the development of optoelectronic devices and organic semiconductors. Its well-defined reactivity profile makes it a valuable building block in advanced synthetic chemistry.
2,7-dibromo-9,10-dihydrophenanthrene-9,10-dione structure
84405-44-7 structure
商品名:2,7-dibromo-9,10-dihydrophenanthrene-9,10-dione
CAS番号:84405-44-7
MF:C14H6Br2O2
メガワット:366.004242420197
MDL:MFCD03931078
CID:60694
PubChem ID:253660086

2,7-dibromo-9,10-dihydrophenanthrene-9,10-dione 化学的及び物理的性質

名前と識別子

    • 2,7-Dibromophenanthrene-9,10-dione
    • 2,7-Dibromo-9,10-phenanthrenedione
    • Phenanthrenequinone,2,7-dibromo- (6CI,7CI)
    • 2,7-Dibromo-9,10-phenanthrenequinone
    • 2,7-Dibromophenanthraquinone
    • NSC 102364
    • 9,10-Phenanthrenedione, 2,7-dibromo-
    • NSC102364
    • PubChem21121
    • LTZIIBSPYWTOQV-UHFFFAOYSA-N
    • CX1142
    • OR53109
    • OL10160
    • 9,10-Phenanthrenedione,2,7-dibromo-
    • 2,7-di
    • 2,7-dibromo-9,10-dihydrophenanthrene-9,10-dione
    • 2,7-Dibromo-9,10-phenanthrenedione (ACI)
    • Phenanthrenequinone, 2,7-dibromo- (6CI, 7CI)
    • 2,7-Dibromo-9,10-phenanthraquinone
    • 2,7-Dibromophenanthrenequinone
    • CS-W005487
    • NSC-102364
    • SCHEMBL1290049
    • CHEMBL4435774
    • AKOS016000251
    • DTXSID70295502
    • MFCD03931078
    • SB66685
    • 84405-44-7
    • 2,7-dibromo-phenanthrene-9,10-dione
    • 2,7-dibromo-9,10-phenanthrene-quinone
    • DS-12983
    • DB-003246
    • 2 pound not7-Dibromophenanthrene-9 pound not10-dione
    • D4363
    • 2,7-dibromophenanthrene-9,10-quinone
    • SY019511
    • MDL: MFCD03931078
    • インチ: 1S/C14H6Br2O2/c15-7-1-3-9-10-4-2-8(16)6-12(10)14(18)13(17)11(9)5-7/h1-6H
    • InChIKey: LTZIIBSPYWTOQV-UHFFFAOYSA-N
    • ほほえんだ: O=C1C2C(=CC=C(C=2)Br)C2C(=CC(=CC=2)Br)C1=O

計算された属性

  • せいみつぶんしりょう: 363.87300
  • どういたいしつりょう: 363.873
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 18
  • 回転可能化学結合数: 0
  • 複雑さ: 346
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 34.1

じっけんとくせい

  • 色と性状: Pale-yellow to Yellow-brown Solid
  • 密度みつど: 1.911 g/cm3
  • ゆうかいてん: 331°C(lit.)
  • ふってん: 503.8 °C at 760 mmHg
  • フラッシュポイント: 179.1 °C
  • 屈折率: 1.7
  • PSA: 34.14000
  • LogP: 4.25760

2,7-dibromo-9,10-dihydrophenanthrene-9,10-dione セキュリティ情報

2,7-dibromo-9,10-dihydrophenanthrene-9,10-dione 税関データ

  • 税関コード:2914700090
  • 税関データ:

    中国税関番号:

    2914700090

    概要:

    2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、アセトン申告包装

    要約:

    HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

2,7-dibromo-9,10-dihydrophenanthrene-9,10-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
ChemScence
CS-W005487-25g
2,7-Dibromophenanthrene-9,10-dione
84405-44-7 ≥98.0%
25g
$245.0 2022-04-26
AstaTech
CX1142-100/G
2,7-DIBROMO-PHENANTHRENE-9,10-DIONE
84405-44-7 95%
100g
$680 2023-09-15
Fluorochem
214864-1g
2,7-Dibromophenanthrene-9,10-dione
84405-44-7 95%
1g
£27.00 2022-03-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D154583-5G
2,7-dibromo-9,10-dihydrophenanthrene-9,10-dione
84405-44-7 >97.0%
5g
¥175.90 2023-09-03
TRC
D427978-500mg
2,7-Dibromophenanthrene-9,10-dione
84405-44-7
500mg
$ 210.00 2022-06-05
eNovation Chemicals LLC
D583195-10g
2,7-Dibromo-9,10-phenanthrenedione
84405-44-7 95%
10g
$380 2024-05-24
Apollo Scientific
OR53109-5g
2,7-Dibromophenanthrene-9,10-dione
84405-44-7 97%
5g
£15.00 2025-02-20
AstaTech
CX1142-25/G
2,7-DIBROMO-PHENANTHRENE-9,10-DIONE
84405-44-7 95%
25g
$272 2023-09-15
Alichem
A019145649-25g
2,7-Dibromophenanthrene-9,10-dione
84405-44-7 97%
25g
$261.90 2023-08-31
eNovation Chemicals LLC
D911722-10g
2,7-Dibromo-9,10-phenanthrenequinone
84405-44-7 95%
10g
$165 2023-09-03

2,7-dibromo-9,10-dihydrophenanthrene-9,10-dione 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide ,  Sulfuric acid Solvents: Water ;  8 h, rt
リファレンス
Tunable redox potential photocatalyst: aggregates of 2,3-dicyanopyrazino phenanthrene derivatives for the visible-light-induced α-allylation of amines
He, Min; et al, Journal of Organic Chemistry, 2021, 86(21), 14720-14731

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Chromium trioxide
2.1 Reagents: N-Bromosuccinimide
リファレンス
Carbon dioxide as a primary oxidant and a C1 building block
Bors, Istvan; et al, RSC Advances, 2014, 4(86), 45969-45972

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Chromium trioxide Solvents: Acetic acid ;  50 min, 80 °C; 60 min, 80 °C
リファレンス
Facile Synthesis of 9,10-Diarylphenanthrenes and Poly(9,10-diarylphenanthrene)s
He, Bo; et al, Organic Letters, 2008, 10(5), 773-776

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Chromium trioxide Solvents: Acetic acid ,  Water ;  < 15 °C; overnight, 20 °C
リファレンス
Synthesis of electron-accepting polymers containing phenanthra-9,10-quinone units
Gautrot, Julien E.; et al, Journal of Materials Chemistry, 2009, 19(24), 4148-4156

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide ,  Sulfuric acid ;  10 min, 0 °C
1.2 24 h, rt
リファレンス
Synthesis of Redox-Active Photochromic Phenanthrene Derivatives
Chatir, Elarbi; et al, Chemistry - A European Journal, 2022, 28(7),

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide ,  Sulfuric acid ;  8 h, rt
リファレンス
Bottom-up solution synthesis of narrow nitrogen-doped graphene nanoribbons
Vo, Timothy H.; et al, Chemical Communications (Cambridge, 2014, 50(32), 4172-4174

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Bromine Catalysts: Iron Solvents: Dichloromethane ;  2 h, 0 °C; 12 h, 20 °C
2.1 Reagents: Chromium trioxide Solvents: Acetic acid ,  Water ;  < 15 °C; overnight, 20 °C
リファレンス
Synthesis of electron-accepting polymers containing phenanthra-9,10-quinone units
Gautrot, Julien E.; et al, Journal of Materials Chemistry, 2009, 19(24), 4148-4156

2,7-dibromo-9,10-dihydrophenanthrene-9,10-dione Raw materials

2,7-dibromo-9,10-dihydrophenanthrene-9,10-dione Preparation Products

2,7-dibromo-9,10-dihydrophenanthrene-9,10-dione サプライヤー

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:84405-44-7)2,7-dibromo-phenanthrenequinone
注文番号:201128
在庫ステータス:0
はかる:kg
清らかである:99%
最終更新された価格情報:Thursday, 22 August 2024 15:51
価格 ($):0

2,7-dibromo-9,10-dihydrophenanthrene-9,10-dione 関連文献

2,7-dibromo-9,10-dihydrophenanthrene-9,10-dioneに関する追加情報

Exploring the Properties and Applications of 2,7-Dibromo-9,10-Dihydrophenanthrene-9,10-Dione (CAS No: 84405-44-7)

The compound 2,7-dibromo-9,10-dihydrophenanthrene-9,10-dione, identified by the CAS registry number 84405-44-7, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of dibrominated phenanthrenes, which are known for their unique electronic properties and structural stability. Recent advancements in synthetic chemistry have enabled researchers to explore its synthesis, characterization, and potential uses in depth.

The molecular structure of 2,7-dibromo-9,10-dihydrophenanthrene-9,10-dione consists of a phenanthrene backbone with two bromine atoms substituted at the 2 and 7 positions. The presence of these bromine atoms introduces distinct electronic effects that influence the compound's reactivity and optical properties. Additionally, the dihydrophenanthrene moiety contributes to its aromaticity and conjugation length, making it an attractive candidate for applications in optoelectronics and materials science.

Recent studies have focused on the synthesis of this compound through various routes, including bromination reactions and oxidative coupling methods. For instance, researchers have employed electrophilic bromination strategies using N-bromosuccinimide (NBS) under controlled conditions to achieve high yields of the dibrominated product. The optimization of these synthetic pathways has been a key area of investigation to ensure scalability and cost-effectiveness for industrial applications.

The physical properties of 2,7-dibromo-9,10-dihydrophenanthrene-9,10-dione are also a subject of interest. Its melting point and solubility characteristics have been studied extensively to determine its suitability for use in high-performance materials. Furthermore, spectroscopic analyses such as UV-vis spectroscopy and fluorescence measurements have provided insights into its optical properties. These studies have revealed that the compound exhibits strong absorption bands in the visible region due to its extended conjugation system.

In terms of applications, this compound has shown promise in the field of organic electronics. Its ability to act as an electron-deficient acceptor material makes it a potential candidate for use in organic photovoltaic (OPV) devices. Recent research has demonstrated that incorporating this compound into OPV blends can enhance charge transfer efficiency and overall device performance.

Beyond electronics, 2,7-dibromo-9,10-dihydrophenanthrene-9,10-dione has also been explored for its potential in drug delivery systems and biomedical imaging. Its unique electronic properties allow for controlled drug release mechanisms under specific stimuli conditions. Additionally, studies have investigated its use as a fluorescent probe for sensing applications due to its high sensitivity to environmental changes.

The environmental impact of this compound is another critical area of research. Assessments on its biodegradability and toxicity have been conducted to ensure its safe handling and disposal in industrial settings. These studies aim to comply with regulatory standards while minimizing any adverse effects on ecosystems.

In conclusion, 2,7-dibromo-9,10-dihydrophenanthrene-9,dione represents a versatile compound with diverse applications across multiple disciplines. Continued research into its synthesis methods,CAS No:84405–44–7, properties,and applications will undoubtedly unlock new opportunities for innovation in materials science,biochemistry,and beyond.

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